N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-substituted indole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The benzenesulfonyl group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the coupling of the sulfonylated indole with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted indoles and benzamides.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: A simpler sulfonylating agent used in organic synthesis.
3-Fluorobenzamide: A basic amide structure with potential biological activity.
5-Chloroindole: A chloro-substituted indole with diverse chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in the individual components.
Properties
CAS No. |
918493-49-9 |
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Molecular Formula |
C21H14ClFN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O3S/c22-14-9-10-18-17(12-14)19(29(27,28)16-7-2-1-3-8-16)20(24-18)25-21(26)13-5-4-6-15(23)11-13/h1-12,24H,(H,25,26) |
InChI Key |
XKUSUXKIQPIFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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